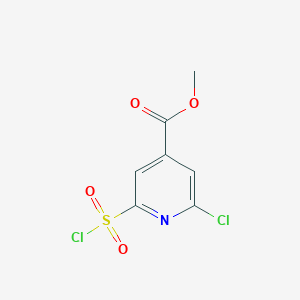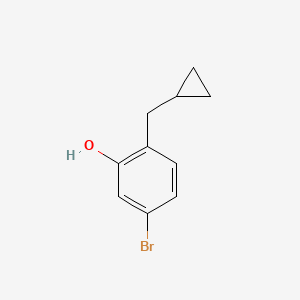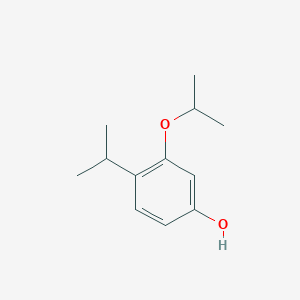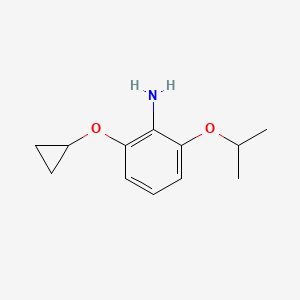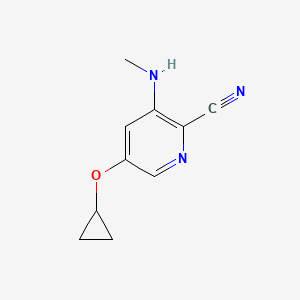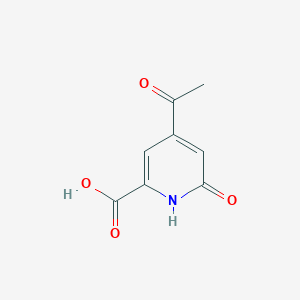
6-Tert-butoxy-4-cyclopropoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butoxy-4-cyclopropoxypicolinamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . It is known for its unique structure, which includes a tert-butoxy group and a cyclopropoxy group attached to a picolinamide core. This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 6-Tert-butoxy-4-cyclopropoxypicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The tert-butoxy and cyclopropoxy groups are then introduced through specific reactions. One common method involves the use of tert-butyl alcohol and cyclopropyl bromide as starting materials, which react with the picolinamide under controlled conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-Tert-butoxy-4-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Tert-butoxy-4-cyclopropoxypicolinamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical compounds.
Industry: It is utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-4-cyclopropoxypicolinamide involves its interaction with specific molecular targets. The tert-butoxy and cyclopropoxy groups play a crucial role in its reactivity and binding affinity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Tert-butoxy-4-cyclopropoxypicolinamide can be compared with other similar compounds, such as:
4-Tert-butoxypicolinamide: Lacks the cyclopropoxy group, which may affect its reactivity and binding properties.
6-Tert-butoxy-4-methoxypicolinamide: Contains a methoxy group instead of a cyclopropoxy group, leading to different chemical and biological properties.
6-Tert-butoxy-4-ethoxypicolinamide: Features an ethoxy group, which can influence its solubility and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-11-7-9(17-8-4-5-8)6-10(15-11)12(14)16/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI Key |
YVYMZDSUJMXJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=N1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



